3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)-
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Overview
Description
3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- is a complex organic compound characterized by its unique structure, which includes a hexadiyne backbone, a trichloromethyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce simpler hydrocarbons .
Scientific Research Applications
3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- exerts its effects involves interactions with various molecular targets. The trichloromethyl group can participate in electrophilic reactions, while the phenyl ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its role in different chemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloroethane: A simpler chloroalkane with similar trichloromethyl functionality.
3,5-Hexadien-2-ol: A related compound with a similar hexadiyne backbone but lacking the trichloromethyl and phenyl groups.
Uniqueness
3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- is unique due to its combination of a hexadiyne backbone, a trichloromethyl group, and a phenyl ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and industrial processes .
Properties
CAS No. |
819851-05-3 |
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Molecular Formula |
C12H7Cl3O |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
(2R)-1,1,1-trichloro-6-phenylhexa-3,5-diyn-2-ol |
InChI |
InChI=1S/C12H7Cl3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11,16H/t11-/m1/s1 |
InChI Key |
CFXQZSKHJDBIHF-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C#CC#C[C@H](C(Cl)(Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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